molecular formula C32H68N+ B12658966 Dimethylmyristylpalmitylammonium CAS No. 119189-98-9

Dimethylmyristylpalmitylammonium

Cat. No.: B12658966
CAS No.: 119189-98-9
M. Wt: 466.9 g/mol
InChI Key: UPFDRJUFWNRAEQ-UHFFFAOYSA-N
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Description

Dimethylmyristylpalmitylammonium is a quaternary ammonium compound (QAC) featuring a nitrogen atom bonded to two methyl groups, a myristyl (C14) chain, and a palmityl (C16) chain. Its structure combines medium- and long-chain alkyl groups, which influence its physicochemical properties, such as solubility, critical micelle concentration (CMC), and antimicrobial efficacy. QACs like this are widely used in industrial and pharmaceutical applications due to their surfactant and biocidal properties.

Synthesis:
The compound is synthesized via alkylation or reductive amination. For example, myristyl (C14) and palmityl (C16) alcohols may react with dimethylamine under catalytic conditions, followed by quaternization to introduce the positive charge.

Properties

CAS No.

119189-98-9

Molecular Formula

C32H68N+

Molecular Weight

466.9 g/mol

IUPAC Name

hexadecyl-dimethyl-tetradecylazanium

InChI

InChI=1S/C32H68N/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-33(3,4)31-29-27-25-23-21-18-16-14-12-10-8-6-2/h5-32H2,1-4H3/q+1

InChI Key

UPFDRJUFWNRAEQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Esterification and Formation of Tertiary Amines

According to established industrial processes for related quaternary ammonium compounds, fatty acids such as myristic acid and palmitic acid are reacted with amines like methylethanol-isopropanolamine under controlled conditions (160-240 °C) in the presence of catalysts such as methanesulfonic acid. The reaction proceeds with continuous removal of water and alcohol byproducts to drive esterification to completion. This step yields fatty acid esters or amides that serve as precursors for quaternization.

Parameter Typical Conditions
Fatty acids Myristic acid, Palmitic acid (iodine value 1-50)
Amine Methylethanol-isopropanolamine
Catalyst Methanesulfonic acid
Temperature 160-240 °C
Atmosphere Nitrogen
Byproduct removal Continuous distillation of water and alcohol

Quaternization of Tertiary Amines

The tertiary amine intermediates are quaternized by reaction with alkylating agents such as methyl chloride, dimethyl sulfate, or other alkyl halides. The quaternization is typically performed in solvents like isopropanol, ethanol, or glycols at 60-90 °C with stirring. The reaction progress is monitored by amine value titration to ensure complete conversion.

Parameter Typical Conditions
Alkylating agent Methyl chloride, dimethyl sulfate
Solvent Isopropanol, ethanol, 1,2-propylene glycol
Temperature 60-90 °C
Reaction time 1-5 hours
Atmosphere Nitrogen or argon
Monitoring Amine value titration

A solvent-free quaternization method using dimethyl sulfate involves heating the molten tertiary amine slightly above its melting point (by 5-15 °C) under nitrogen atmosphere. Dimethyl sulfate is added gradually to maintain reaction temperature and ensure complete quaternization without thermal degradation.

Alternative Preparation Using Ion Exchange Resins and Phase Transfer Catalysts

A novel method for preparing related quaternary ammonium compounds such as dimethyl diallyl ammonium chloride involves replacing sodium hydroxide with a strong basic ion exchange resin and using phase transfer catalysts (e.g., tetraethylammonium bromide) to improve reaction efficiency and purity. This method avoids the formation of inorganic salts like sodium chloride, facilitating easier purification and better polymerization performance.

Step Conditions
Reactants 33% dimethylamine, allyl chloride
Catalyst Tetraethylammonium bromide or chloride
Base Strongly basic styrene anion exchange resin
Temperature 15-20 °C for addition, then 50 °C reflux
Reaction time 3-8 hours
pH at completion ~8
Advantages No sodium chloride byproduct, easier purification

Though this method is described for dimethyl diallyl ammonium chloride, the principle of using ion exchange resins and phase transfer catalysts can be adapted for the preparation of dimethylmyristylpalmitylammonium to improve product quality.

Method Key Features Advantages Limitations
Esterification + Quaternization Fatty acids + amines, catalyst, high temp Established, scalable, high yield Requires high temp, catalyst removal
Solvent-free quaternization Molten tertiary amine + dimethyl sulfate No solvent, high purity Requires precise temp control
Ion exchange resin + PTC Resin replaces NaOH, phase transfer catalyst No salt byproduct, easier purification Mainly reported for related compounds
  • The use of strong basic ion exchange resins instead of sodium hydroxide eliminates salt byproducts, which is critical for downstream polymerization or applications requiring high purity.
  • Phase transfer catalysts enhance the interfacial reaction between hydrophobic fatty acid derivatives and hydrophilic amines, improving yield and reaction rate.
  • Solvent choice in quaternization affects reaction kinetics and product isolation; alcohols and glycols are preferred for their solubility and ease of removal.
  • Temperature control is crucial to avoid thermal degradation of sensitive intermediates during quaternization.

The preparation of this compound involves esterification of myristic and palmitic acids with suitable amines followed by quaternization to form the ammonium salt. Modern methods emphasize minimizing inorganic salt byproducts through ion exchange resins and phase transfer catalysts, improving purity and polymerization performance. Solvent-free quaternization offers an alternative route with environmental and purity benefits. These methods are supported by detailed reaction conditions and catalyst choices to optimize yield and product quality.

Chemical Reactions Analysis

Types of Reactions

Dimethylmyristylpalmitylammonium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions where the alkyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used as reducing agents. The reactions are conducted in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines. These reactions are carried out in polar solvents like water or alcohols.

Major Products Formed

    Oxidation: Oxidation of this compound can lead to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions typically yield the corresponding amines or hydrocarbons.

    Substitution: Substitution reactions result in the formation of new quaternary ammonium compounds with different functional groups.

Scientific Research Applications

Dimethylmyristylpalmitylammonium has a wide range of applications in scientific research, including:

    Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between hydrophilic and hydrophobic reactants.

    Biology: Employed in cell culture and molecular biology as a surfactant to enhance the permeability of cell membranes.

    Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.

    Industry: Utilized in the formulation of personal care products, detergents, and industrial cleaners due to its surfactant properties.

Mechanism of Action

The mechanism of action of Dimethylmyristylpalmitylammonium involves its interaction with cell membranes. The compound disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This antimicrobial action is primarily due to the compound’s ability to integrate into the lipid bilayer and disrupt membrane integrity. The molecular targets include membrane lipids and proteins, which are essential for maintaining cell structure and function.

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : ~480–500 g/mol (estimated based on C14 + C16 chains).
  • Solubility : Lower water solubility compared to QACs with shorter alkyl chains due to increased hydrophobicity.
  • Applications : Used as a surfactant in detergents, emulsifiers, and antimicrobial agents.

Comparison with Similar Compounds

Structural variations in QACs—such as alkyl chain length, symmetry, and substituents—significantly impact their performance. Below is a detailed comparison with analogous compounds:

Cetyltrimethylammonium Bromide (CTAB)

  • Structure : Single C16 chain with three methyl groups.
  • Molecular Weight : 364.45 g/mol.
  • CMC : ~0.9 mM (higher than asymmetric QACs due to uniform chain packing).

Dimethyldioctylammonium Chloride

  • Structure : Two C8 chains with two methyl groups.
  • Molecular Weight : 305.97 g/mol.
  • Solubility : Higher water solubility than C14/C16 QACs due to shorter chains.
  • Applications : Primarily used in fabric softeners and antistatic agents.
  • Key Difference : Shorter chains reduce hydrophobicity, lowering persistence in lipid-rich environments compared to Dimethylmyristylpalmitylammonium.

Myristyltrimethylammonium Bromide

  • Structure : Single C14 chain with three methyl groups.
  • Molecular Weight : 336.39 g/mol.
  • CMC : ~1.5 mM (higher than C16 analogs due to shorter chain length).
  • Antimicrobial Activity : Moderate efficacy, outperformed by longer-chain QACs like CTAB.
  • Key Difference : The addition of a palmityl (C16) chain in this compound likely enhances lipid bilayer interaction, improving bacteriostatic properties.

(Hexadecylamidopropyl)trimethylammonium Chloride

  • Structure : C16 chain with an amide-linked propyl group and trimethylammonium.
  • Molecular Weight : ~420 g/mol.
  • Solubility : Enhanced water solubility due to the polar amide group.
  • Applications : Used in hair conditioners for reduced irritation.
  • Key Difference : The amide group introduces hydrogen-bonding capacity, a feature absent in this compound, which relies solely on hydrophobic interactions.

Data Table: Comparative Analysis

Compound Alkyl Chains Molecular Weight (g/mol) CMC (mM) Solubility in Water Primary Applications
This compound C14 + C16 ~490 <0.5* Low Surfactants, Biocides
CTAB C16 364.45 0.9 Moderate Nanomaterial synthesis
Dimethyldioctylammonium Chloride 2 × C8 305.97 2.1 High Fabric softeners
Myristyltrimethylammonium Bromide C14 336.39 1.5 Moderate Cosmetics, Disinfectants
(Hexadecylamidopropyl)TMAC C16 (amide-linked) ~420 0.7 High Personal care products

*Estimated based on structural analogs.

Research Findings and Implications

  • Chain Length vs. Activity : Asymmetric QACs like this compound may disrupt bacterial membranes more effectively than symmetric analogs due to heterogeneous alkyl packing, though solubility limitations can reduce bioavailability.
  • Environmental Persistence : Longer alkyl chains (e.g., C16) increase environmental persistence, raising concerns about bioaccumulation compared to shorter-chain QACs.
  • Synthetic Flexibility : Reductive amination () allows tailored synthesis of mixed-chain QACs for specific industrial needs.

Q & A

Basic: What are the standard protocols for synthesizing and characterizing Dimethylmyristylpalmitylammonium in academic research?

Answer:
Synthesis typically involves quaternization reactions between tertiary amines and alkyl halides. For reproducibility, document reaction conditions (e.g., solvent, temperature, stoichiometry) and purification methods (e.g., recrystallization, column chromatography). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., 1^1H and 13^{13}C peaks for alkyl chains and ammonium groups) and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity should be confirmed via elemental analysis or high-performance liquid chromatography (HPLC) .

Basic: What physicochemical properties of this compound are critical to prioritize in experimental design?

Answer:
Key properties include critical micelle concentration (CMC), solubility in polar/nonpolar solvents, thermal stability, and surface tension reduction efficacy. These dictate its applicability in surfactant studies or antimicrobial assays. For instance, CMC determination via conductivity or fluorescence spectroscopy is essential for evaluating self-assembly behavior in aqueous solutions .

Advanced: How can researchers design experiments to investigate the mechanism of action of this compound as a surfactant or antimicrobial agent?

Answer:
Use a combination of biophysical techniques (e.g., isothermal titration calorimetry to study lipid bilayer interactions) and microbiological assays (e.g., minimum inhibitory concentration tests). Controlled variables should include pH, ionic strength, and lipid composition to isolate mechanisms (e.g., membrane disruption vs. protein binding). Compare results with structurally similar quaternary ammonium compounds to identify structure-function trends .

Advanced: How should researchers resolve contradictions in reported antimicrobial efficacy data for Dimethylmyristylpammitylammonium across studies?

Answer:
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study designs. Discrepancies may arise from differences in microbial strains, culture conditions, or compound purity. Conduct meta-analyses to identify confounding variables or use multiple imputation methods to address missing data in heterogeneous datasets .

Advanced: What methodologies are recommended for analyzing structure-activity relationships (SAR) of this compound derivatives?

Answer:
Employ computational tools (e.g., molecular docking or QSAR models) paired with experimental validation. Synthesize derivatives with systematic variations (e.g., alkyl chain lengths, substituents) and test their bioactivity. Use principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with activity data .

Advanced: How can experimental parameters be optimized to study the environmental stability of this compound in aqueous systems?

Answer:
Design degradation studies under controlled conditions (e.g., UV exposure, varying pH, microbial presence). Monitor degradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Use response surface methodology (RSM) to model interactions between parameters (e.g., temperature, light intensity) and degradation rates .

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